molecular formula C17H16N2OS2 B6455848 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 2549000-24-8

3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6455848
CAS No.: 2549000-24-8
M. Wt: 328.5 g/mol
InChI Key: ULNRKCHSJPETHU-UHFFFAOYSA-N
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Description

3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .

Mechanism of Action

The mechanism of action of 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Uniqueness

What sets 3-benzyl-2-[(cyclopropylmethyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the cyclopropylmethylsulfanyl group, in particular, could influence its interaction with biological targets and its overall stability .

Properties

IUPAC Name

3-benzyl-2-(cyclopropylmethylsulfanyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-16-15-14(8-9-21-15)18-17(22-11-13-6-7-13)19(16)10-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNRKCHSJPETHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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